1,3-Dioxoisoindolin-2-yl 6-((tert-butoxycarbonyl)amino)hexanoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with tert-butoxycarbonyl (Boc)-protected amino hexanoic acid under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate can be compared with other similar compounds, such as:
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate: This compound has a similar structure but with a shorter carbon chain.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is used in the development of thalidomide-based PROTACs.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): This compound belongs to the same class of phthalimides and has similar chemical properties.
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate lies in its specific structure and the presence of the Boc-protected amino hexanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C19H24N2O6/c1-19(2,3)26-18(25)20-12-8-4-5-11-15(22)27-21-16(23)13-9-6-7-10-14(13)17(21)24/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,20,25) |
InChI Key |
XFVQNBFSIKOGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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